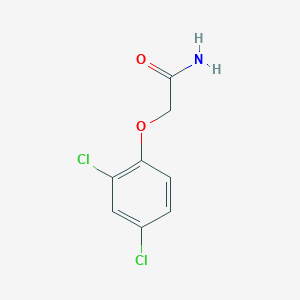

2-(2,4-Dichlorophenoxy)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRFARTWVJNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173541 | |

| Record name | Acetamide, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-42-9 | |

| Record name | 2-(2,4-Dichlorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorophenoxyacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV37THH6SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Derivatization

Foundational Synthetic Pathways of 2-(2,4-Dichlorophenoxy)acetamide

The creation of the core structure of this compound can be achieved through established organic chemistry reactions. These foundational pathways provide the necessary scaffold for further chemical modification.

Reaction of 2,4-Dichlorophenol (B122985) with Chloroacetamide

A primary and direct method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.org This classic organic reaction forms an ether linkage by reacting an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com In this specific application, 2,4-Dichlorophenol serves as the alcohol precursor, and Chloroacetamide acts as the alkyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The first step involves the deprotonation of 2,4-Dichlorophenol with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 2,4-dichlorophenoxide. This phenoxide ion is a potent nucleophile. The phenoxide then attacks the electrophilic carbon atom of Chloroacetamide, which bears the chlorine atom (a good leaving group). This single, concerted step results in the displacement of the chloride ion and the formation of the ether bond, yielding the final product, this compound. wikipedia.orgmasterorganicchemistry.com The use of a primary halide like the one in chloroacetamide is crucial, as it favors the SN2 substitution pathway over competing elimination reactions. masterorganicchemistry.commiracosta.edu

Condensation Reactions involving Chloral (B1216628) Hydrate (B1144303) and 2,4-Dichlorophenoxyacetic Acid Amide

An alternative synthetic approach, which also serves as a gateway to further derivatization, involves the condensation of 2,4-Dichlorophenoxyacetic acid amide with chloral hydrate. mdpi.com This reaction builds a more complex molecular framework directly from the amide of the parent acid.

In a documented procedure, 2,4-Dichlorophenoxyacetic acid amide is reacted with chloral hydrate in a melt. mdpi.com This condensation reaction yields 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This product, which incorporates the trichloromethyl group from chloral, is a key intermediate for subsequent transformations. mdpi.com

| Product Name | Starting Materials | Yield | Melting Point (°C) |

| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | 2,4-Dichlorophenoxyacetic acid amide, Chloral Hydrate | 90% | 123–125 |

Table 1: Synthesis of a key hydroxy derivative via condensation. Data sourced from MDPI. mdpi.com

Synthesis of N-Substituted this compound Derivatives

The foundational this compound structure can be elaborated to produce a variety of N-substituted derivatives. These modifications are achieved by leveraging reactive handles introduced into the parent molecule.

Incorporation of Thiourea (B124793) Moieties (e.g., Arylthioureidoethyl Derivatives)

A significant class of derivatives is formed by incorporating thiourea moieties, leading to compounds such as 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com The synthesis of these complex molecules is a multi-step process that begins with the intermediate formed from the chloral hydrate condensation reaction.

The crucial step enabling the introduction of the thiourea group is the conversion of the previously synthesized hydroxy derivative into a highly reactive isothiocyanate. The synthesis proceeds by first chlorinating the hydroxyl group of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. mdpi.com This creates a more reactive intermediate with a chlorine atom that can be readily substituted.

This chlorinated intermediate is then converted into 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide. mdpi.comsciforum.net This isothiocyanate is a key electrophilic species, primed for reaction with nucleophiles. According to research, this isothiocyanate intermediate is typically not isolated from the reaction mixture; its solution is used directly in the subsequent step to ensure maximum reactivity. mdpi.com

The final step in the synthesis of the arylthioureidoethyl derivatives is the nucleophilic addition of an amine to the isothiocyanate intermediate. mdpi.comsciforum.net This reaction forms the thiourea linkage.

In a typical procedure, a solution of a selected aromatic amine is added to the solution containing the 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide intermediate. mdpi.com The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the N,N'-disubstituted thiourea. This method allows for the creation of a library of derivatives by varying the structure of the aromatic amine used. mdpi.com

| Final Product (Aryl Group) | Starting Amine | Yield (%) |

| Phenyl | Aniline | 72% |

| 4-Methylphenyl | 4-Methylaniline | 68% |

| 4-Methoxyphenyl | 4-Methoxyaniline | 65% |

| 4-Chlorophenyl | 4-Chloroaniline | 70% |

| 4-Bromophenyl | 4-Bromoaniline | 69% |

| 4-Fluorophenyl | 4-Fluoroaniline | 66% |

| 3-Chlorophenyl | 3-Chloroaniline | 63% |

| 2-Chlorophenyl | 2-Chloroaniline | 58% |

Table 2: Yields for the synthesis of various arylthioureidoethyl derivatives via amine addition to the isothiocyanate intermediate. Data sourced from MDPI. mdpi.com

Synthesis of Mercaptoethyl Analogues

The synthesis of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide involves a multi-step process. The initial step is the formation of the intermediate, 2-(2,4-dichlorophenoxy)acetic acid, by reacting 2,4-dichlorophenol with chloroacetic acid. Subsequently, this intermediate is reacted with 2-mercaptoethylamine under controlled conditions to produce the final mercaptoethyl analogue. smolecule.com This compound is noted for its unique structure which incorporates both a dichlorophenoxy group and a mercaptoethyl moiety. smolecule.com

Derivatization with Thiazole (B1198619) Precursors

The this compound structure has been successfully derivatized using thiazole precursors to create novel compounds. One approach involves the synthesis of 2-amino-4-aryl-thiazoles, which are then acylated with chloroacetyl chloride to form N-acylated thiazoles containing a reactive chloroacetyl group. nih.gov These intermediates can then be used for further alkylation to produce the final thiazole-2-acetamide derivatives. nih.gov

Another strategy involves a multi-step synthesis to obtain compounds like 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide (B32628), which are characterized using various spectroscopic methods. researchgate.net Furthermore, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been synthesized using a Suzuki cross-coupling reaction with a Palladium(0) catalyst. nih.gov This method has proven effective with both aryl boronic acids and their pinacol (B44631) esters, using 1,4-dioxane (B91453) as the preferred solvent for better reactant solvation. nih.gov The synthesis of 2-imino-4-thiazolidinone derivatives has also been achieved, starting from 2,4-dichlorophenoxy acetic acid hydrazide. nih.gov

Formation of Acetamide-Conjugated Monocyclic β-Lactam Analogues

New analogues of monocyclic β-lactams (azetidin-2-ones) conjugated with an acetamide moiety have been synthesized. ijpsr.com The synthesis of compounds such as 2-(3-(2,4-dichlorophenoxy)-2-(substituted aryl)-4-oxoazetidin-1-ylamino)-N-(pyridin-2-yl) acetamide is achieved through the Staudinger reaction, a [2+2] ketene-imine cycloaddition. ijpsr.com This reaction is typically carried out in dichloromethane (B109758) (DCM) in the presence of triethylamine (B128534) (TEA) and phosphorus oxychloride (POCl₃). ijpsr.com The β-lactam ring is a key structural unit in many widely used antibiotics. researchgate.net The stereochemistry of the resulting β-lactam can be influenced by the nature of the substituents on the reactants. nih.gov

Synthesis via 2-(2,4-Dichlorophenoxy)acetyl Chloride Intermediates

The highly reactive intermediate, 2-(2,4-dichlorophenoxy)acetyl chloride, serves as a key building block in the synthesis of various derivatives. This intermediate is prepared from 2,4-dichlorophenoxyacetic acid. google.com It can then be reacted with various nucleophiles to form the desired acetamide product. For instance, its reaction with O-benzylhydroxylamine in the presence of triethylamine (TEA) in dichloromethane (DCM) yields N-(Benzyloxy)-2-(2,4-dichlorophenoxy)acetamide. google.com Similarly, reacting chloro acetyl chloride with p-aminotoluene is a method to prepare 2-chloro-N-p-tolylacetamide. researchgate.net This approach highlights the utility of the acid chloride intermediate for creating diverse amide derivatives through nucleophilic acyl substitution. researchgate.net

Methodologies for Characterization of Synthesized Compounds

The structural verification of the synthesized derivatives of this compound is predominantly achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being a cornerstone for detailed molecular elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for confirming the structures of the synthesized compounds. ijpsr.commdpi.com

In the ¹H NMR spectra of thiourea derivatives of this compound, characteristic signals for the three NH protons are observed in the 8.02–10.65 ppm region. mdpi.com The proton of the CH group adjacent to the trichloromethyl group typically appears as a doublet or a doublet of doublets between 5.98 and 7.03 ppm. mdpi.com For 2,4-Dichlorophenoxyacetic acid itself, ¹H NMR in deuterated methanol (B129727) (CD₃OD) shows the methylene (B1212753) (CH₂) group absorption at 4.72 ppm, and the aromatic protons H-3, H-5, and H-6 at 7.35, 7.12, and 6.90 ppm, respectively. nih.gov

The structures of acetamide-conjugated monocyclic β-lactams and thiazole derivatives are also routinely confirmed by ¹H-NMR and ¹³C-NMR. researchgate.netijpsr.com For example, in a series of novel thiazole derivatives, the methylene group protons presented a distinct singlet peak between δ 4.40 and 4.44 ppm in the ¹H NMR spectra. nih.gov The analysis of chemical shifts and coupling constants in these spectra provides definitive evidence for the successful synthesis and the precise arrangement of atoms within the new molecules. rsc.orgnih.gov

Table 1: Representative ¹H NMR Spectral Data

| Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Assignment | Citation |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | CD₃OD | 4.72 (s, 2H) | -OCH₂- | nih.gov |

| 6.90 (d, 1H) | H-6 | nih.gov | ||

| 7.12 (dd, 1H) | H-5 | nih.gov | ||

| 7.35 (d, 1H) | H-3 | nih.gov | ||

| 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives | - | 5.98-7.03 (d or dd, 1H) | -NH-CH(CCl₃)- | mdpi.com |

| 8.02-10.65 | NH protons | mdpi.com |

Biochemical Interactions and Mechanistic Elucidation in Biological Systems Non Human

Enzyme Modulation and Inhibition Studies

The capacity of 2-(2,4-Dichlorophenoxy)acetamide and its related compounds to interact with and inhibit various enzymes is a key area of research. These studies provide insights into the molecular mechanisms that may underlie their biological effects.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Potential

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid are recognized as promising anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme. mdpi.com

Molecular docking simulations have been employed to predict the binding affinity and interaction of this compound derivatives with the active site of the Cyclooxygenase-2 (COX-2) enzyme. mdpi.com These computational studies are crucial in identifying potential inhibitory candidates and understanding the structural basis for their activity.

In one such study, the three-dimensional structure of the Mus musculus COX-2 enzyme (PDB ID: 4M11) was used to simulate the binding of newly synthesized thiourea (B124793) derivatives of this compound. mdpi.com The results indicated that these synthesized compounds effectively interact with the active site of COX-2. mdpi.com For instance, the thiourea derivative 7h was found to interact most effectively, forming four intermolecular hydrogen bonds with amino acid residues Arg 120 and Tyr 355 within the active site. mdpi.com This strong interaction is reflected in a Gibbs free energy of binding (∆G) of -10.4 kcal/mol. mdpi.com

| Compound | Interacting Residues | Number of Hydrogen Bonds | Binding Energy (∆G) |

|---|---|---|---|

| Thiourea derivative 7h | Arg 120, Tyr 355 | 4 | -10.4 kcal/mol |

Comparative studies have shown that derivatives of this compound can exhibit significantly stronger binding to the COX-2 enzyme than the parent compound, 2,4-dichlorophenoxyacetic acid. mdpi.com Molecular docking results reveal that the synthesized thiourea derivatives form a more stable complex with the COX-2 enzyme, suggesting enhanced inhibitory potential. mdpi.com This superiority is attributed to the specific interactions, such as multiple hydrogen bonds, that the derivatives can form with the enzyme's active site. mdpi.com

Cholinesterase Inhibitory Activities of Derivatives

Research has explored the potential of N-substituted acetamide (B32628) derivatives of 2-phenoxy-acetamide to inhibit cholinesterases, enzymes crucial for nerve function. dergipark.org.tr In a study, four such derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr

The findings indicated that these compounds displayed selective inhibition of acetylcholinesterase, with no significant activity against butyrylcholinesterase, except for one compound. dergipark.org.tr The inhibitory activities of the title molecules were found to be comparable to that of the established drug rivastigmine, particularly against acetylcholinesterase. dergipark.org.tr This suggests that the N-substituted acetamide scaffold is a viable framework for designing cholinesterase inhibitors. dergipark.org.tr

Caspase-3 Interaction and Apoptotic Pathway Influence

The parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), has been shown to induce apoptosis, or programmed cell death, in various cell types. nih.govnih.gov Studies have indicated that this process involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.govnih.gov

Specifically, exposure to 2,4-D has been linked to the activation of caspase-9 and caspase-3. nih.govnih.gov The activation of caspase-3, a key executioner caspase, is a critical step in the apoptotic pathway. nih.gov Research on pancreatic β-cells demonstrated that 2,4-D exposure led to increased caspase-3 activity and the activation of caspase-3/-7. nih.gov Furthermore, in human lymphocytes, a broad-spectrum caspase inhibitor, ZVAD-FMK, completely blocked 2,4-D-induced apoptosis, while an inhibitor of caspase-3 had a moderate inhibitory effect. nih.gov This suggests that while caspase-3 is involved, other caspases, such as caspase-9, also play a significant role in the apoptotic cascade initiated by 2,4-D. nih.gov The process appears to be initiated by a direct effect on the mitochondria, leading to downstream caspase activation. nih.gov

Plant Growth Regulatory and Herbicidal Mechanisms

The parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used systemic herbicide that selectively controls broadleaf weeds. mt.govwikipedia.org Its mechanism of action involves mimicking the natural plant hormone auxin. mt.govresearchgate.net When absorbed by the plant, typically through the leaves, it is translocated to the meristematic tissues where it induces uncontrolled and unsustainable growth. mt.govwikipedia.org This leads to characteristic symptoms such as stem curling, leaf withering, and ultimately, the death of the susceptible plant. mt.govwikipedia.org

At a molecular level, at higher concentrations, 2,4-D activates the Transport Inhibitor Response 1 (TIR1) and related receptor proteins, which leads to an upregulation of the auxin ratio within the plant. researchgate.net This disruption of normal hormonal balance is the basis for its herbicidal activity against dicotyledonous (broadleaf) plants, while monocotyledonous plants like grasses are generally resistant. mt.govnih.gov

Research Findings on this compound Remain Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research on the specific biochemical interactions and mechanistic elucidation of the chemical compound this compound in non-human biological systems is not extensively available in the public domain. The majority of existing research focuses on its well-studied structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Efforts to gather specific data for this compound across a range of biological effects, as requested, have yielded limited to no specific results for the compound . The provided outline, which includes detailed subsections on auxin homeostasis, antimicrobial activity, and genotoxicity, could not be populated with information solely pertaining to this compound.

The scientific community has extensively investigated the herbicidal properties and toxicological profile of 2,4-D. This body of work includes in-depth studies on its role as a synthetic auxin, its impact on plant development, its capacity to induce oxidative stress and DNA damage, and its effects on various organisms. However, this wealth of information on 2,4-D cannot be directly extrapolated to its acetamide derivative, as small structural modifications can lead to significant differences in chemical properties and biological activity.

The following sections of the requested article could not be generated due to the lack of specific data for This compound :

Investigation of Molecular Mechanisms of Biological Action

DNA Damage and Genotoxicity Studies:No genotoxicity data, including analyses of homologous recombination and gene mutation, was available for this compound.

In adherence to the strict requirement to focus solely on "this compound," and to not introduce information outside of this scope, it is not possible to provide an article that meets the specified outline and content inclusions. The available scientific literature does not currently support a detailed review of this specific compound's biochemical and molecular interactions.

Biochemical Interactions and Mechanistic Elucidation of this compound in Biological Systems (Non-Human)

Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is currently no specific information available for the chemical compound This compound regarding its effects on chromosome aberrations, sister chromatid exchange, cell cycle control, DNA repair processes, or cellular apoptosis pathways in non-human biological systems.

The performed searches for peer-reviewed articles and research data focusing on the exact biochemical interactions outlined in the requested sub-sections—3.4.2.2, 3.4.3, and 3.4.4—did not yield any results for this specific compound. While a significant body of research exists for the structurally related herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), the user's strict instruction to focus solely on This compound and to not introduce information outside the explicit scope prevents the inclusion of data from this related compound.

Supplier information confirms the existence of This compound and indicates its use in research concerning hormonal changes in rats, suggesting it may be a metabolite or analogue of 2,4-D. However, this does not provide the detailed mechanistic data required to address the specified topics.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for the requested sections on This compound is not possible at this time due to the absence of relevant scientific studies in the public domain.

Environmental Transformation and Degradation Pathways

Microbial Biodegradation Processes

The breakdown of chlorinated phenoxy herbicides like 2,4-D and its derivatives is a critical process for environmental remediation. This degradation is predominantly carried out by a diverse range of soil microorganisms that utilize the compound as a source of carbon and energy. scielo.br The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and moisture. nih.gov

Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated and identified, playing a vital role in its environmental remediation. nih.gov These microorganisms are often found in soils with a history of herbicide application. scielo.br The degradation pathway for 2,4-D has been extensively studied in several key microbial species, including Cupriavidus necator JMP134 (also known as Wautersia eutropha, Ralstonia eutropha, and Alcaligenes eutrophus) and various Pseudomonas strains. nih.gov

Other notable genera involved in the biodegradation of 2,4-D and related compounds include:

Flavobacterium : Strains of this genus have been identified as capable of degrading 2,4-D. scielo.br

Achromobacter : This genus is among the bacteria isolated that show 2,4-D biodegradation capabilities. nih.gov

Sphingomonas : Members of this genus are recognized as Class II 2,4-D degraders. nih.gov

Arthrobacter : This genus is known to be involved in the degradation of chlorocatechols, which are key intermediates in the 2,4-D breakdown pathway. oup.com

Fungi : Various fungal species, including those from the genera Mortierella, Umbelopsis, Penicillium, Fusarium, and Verticillium, have also been shown to degrade 2,4-D. nih.govnih.gov

Table 1: Key Microbial Genera in the Degradation of 2,4-D and its Derivatives

| Microbial Genus | Classification | Notable Species/Strains | Reference |

|---|---|---|---|

| Cupriavidus | Bacteria (Beta proteobacteria) | C. necator JMP134, C. pinatubonensis | nih.govnih.gov |

| Pseudomonas | Bacteria (Gamma proteobacteria) | - | nih.govnih.govresearchgate.net |

| Alcaligenes | Bacteria (Beta proteobacteria) | A. eutrophus | nih.govnih.gov |

| Flavobacterium | Bacteria | - | scielo.br |

| Arthrobacter | Bacteria | - | oup.com |

| Sphingomonas | Bacteria (Alpha proteobacteria) | - | nih.gov |

| Mortierella | Fungi | - | nih.govnih.gov |

The microbial degradation of the 2,4-dichlorophenoxy moiety proceeds through a well-defined sequence of enzymatic reactions. The catabolic pathway in bacteria like Cupriavidus necator JMP134 is encoded by a set of genes, commonly referred to as tfd genes, often located on plasmids. nih.gov

The initial and rate-limiting step in the degradation of 2,4-D is the cleavage of the ether bond to remove the side chain. This reaction is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.gov This enzyme converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The TfdA enzyme is an Fe(II)-dependent dioxygenase.

Following the removal of the side chain, the resulting 2,4-DCP undergoes hydroxylation. This step is catalyzed by the 2,4-DCP hydroxylase, an enzyme encoded by the tfdB gene. nih.gov This enzyme converts 2,4-DCP into 3,5-dichlorocatechol (B76880). nih.gov This hydroxylation is a crucial step that prepares the aromatic ring for subsequent cleavage.

The aromatic ring of 3,5-dichlorocatechol is then opened through a process called ring cleavage. This can occur via two main pathways:

Ortho-cleavage (intradiol cleavage) : This is the more common pathway in the degradation of 2,4-D. The enzyme chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene, cleaves the ring between the two hydroxyl groups to form 2,4-dichloro-cis,cis-muconate. nih.gov This pathway ultimately leads to intermediates of the β-ketoadipate pathway. nih.gov

Meta-cleavage (extradiol cleavage) : In some bacteria, such as Comamonas testosteroni, catechols can be cleaved via a meta pathway, adjacent to the hydroxyl groups. unl.edu This pathway involves different sets of enzymes and leads to different downstream metabolites.

Following the ortho-cleavage of the aromatic ring, a series of enzymes encoded by the tfdD, tfdE, and tfdF genes further process the intermediates. nih.gov

Chloromuconate cycloisomerase (TfdD) converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov

Chlorodienelactone hydrolase (TfdE) transforms 2-chlorodienelactone into 2-chloromaleylacetate (B1243639). nih.gov

Chloromaleylacetate reductase (TfdF) reduces 2-chloromaleylacetate to 3-oxoadepate via maleylacetate. nih.gov

Finally, these intermediates are funneled into the central metabolic pathways of the microorganism. The resulting compounds are converted into common cellular metabolites like succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.govnih.gov

Table 2: Key Enzymes and Reactions in the 2,4-D Degradation Pathway

| Enzyme (Gene) | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,4-D Dioxygenase (TfdA) | 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol (2,4-DCP) | Side-chain cleavage | nih.gov |

| 2,4-DCP Hydroxylase (TfdB) | 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Hydroxylation | nih.gov |

| Chlorocatechol 1,2-Dioxygenase (TfdC) | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | Ortho ring cleavage | nih.gov |

| Chloromuconate Cycloisomerase (TfdD) | 2,4-Dichloro-cis,cis-muconate | 2-Chlorodienelactone | Isomerization | nih.gov |

| Chlorodienelactone Hydrolase (TfdE) | 2-Chlorodienelactone | 2-Chloromaleylacetate | Hydrolysis | nih.gov |

| Chloromaleylacetate Reductase (TfdF) | 2-Chloromaleylacetate | 3-Oxoadepate | Reduction | nih.gov |

Influence of Environmental Parameters on Microbial Degradation Kinetics

The rate at which microorganisms can break down 2-(2,4-Dichlorophenoxy)acetamide is significantly influenced by various environmental factors. These parameters can affect both the microbial populations responsible for the degradation and the availability of the compound itself.

The composition of the soil, including its organic matter content and pH, plays a crucial role in the microbial degradation of phenoxy herbicides like 2,4-D, and by extension, this compound.

Higher organic matter content in soil has been observed to lessen the impact of herbicides on microbial populations. This is likely due to the organic matter providing an alternative carbon source for microorganisms, thus maintaining a healthier and more diverse microbial community capable of degrading the herbicide. The addition of 2,4-D butyl ester to soils with low organic matter and fertility resulted in more significant effects on the microbial community structure compared to soils with higher organic matter content. google.com

Soil pH is another critical factor. Optimal pH ranges for the activity of enzymes involved in 2,4-D degradation have been identified. For instance, the dioxygenase enzymes responsible for the initial step in 2,4-D breakdown exhibit optimal activity at a pH between 7.6 and 8.0. google.com This suggests that neutral to slightly alkaline soils may favor the microbial degradation of this compound. In some cases, a higher soil pH has been associated with better conditions for the growth of herbicide-degrading bacteria. google.com The adsorption of phenoxy herbicides to soil particles, which can affect their availability for microbial degradation, is also influenced by pH. For 2,4-D, adsorption is more effective in the pH range of 2 to 4.

Table 1: Influence of Soil Properties on 2,4-D Degradation

| Soil Property | Influence on Degradation | Reference |

| Organic Matter | Higher content can reduce the negative impact of the herbicide on microbial populations. | google.com |

| pH | Optimal degradation by specific enzymes observed between pH 7.6 and 8.0. | google.com |

| pH | Adsorption to soil, a competing process with degradation, is highest at pH 2-4. |

Temperature and moisture are key environmental variables that directly impact microbial activity and, therefore, the rate of herbicide degradation.

Studies on 2,4-D have shown that temperature significantly affects its degradation rate. In one study, the degradation of 2,4-D by a bacterial consortium was higher at 30°C compared to 50°C. At 30°C, a 95.8% reduction in 2,4-D was observed in sterilized soil over four weeks, while at 50°C, the reduction was 70.0%. This indicates that while degradation can occur at higher temperatures, there is an optimal range for the microbial populations involved. The optimal temperature for the dioxygenase enzymes active in 2,4-D degradation is between 30 and 35°C. google.com In colder environments, such as the Greenland Ice Sheet, the degradation of 2,4-D is significantly slower due to the low temperatures.

Table 2: Effect of Temperature on 2,4-D Degradation by a Bacterial Consortium

| Temperature | Degradation in Sterilized Soil (4 weeks) | Degradation in Unsterilized Soil (4 weeks) | Reference |

| 30°C | 95.8% | 85.5% | |

| 50°C | 70.0% | 50.8% |

Abiotic Degradation Mechanisms

In addition to microbial breakdown, this compound can be degraded through abiotic processes, primarily hydrolysis and photolysis.

Hydrolysis is a chemical process where a molecule is cleaved by reacting with water. The rate of hydrolysis of phenoxy herbicides is often dependent on the pH of the aqueous solution. For 2,4-D, the degradation in aqueous solution is a hydrolysis reaction that is pH-dependent. The kinetics of this reaction are faster in acidic solutions compared to neutral pH. In basic water, the hydrolysis of 2,4-D esters is rapid, suggesting that hydrolysis is a major transformation pathway in natural waters. For other dichloroacetamide compounds, hydrolysis rates have been shown to be significantly influenced by pH, with faster degradation observed under both acidic and basic conditions compared to neutral pH.

The primary products of 2,4-D hydrolysis are 2,4-dichlorophenol and glycolic acid. It is anticipated that the hydrolysis of this compound would similarly yield 2,4-dichlorophenol and acetamide (B32628).

Photolysis, or photodegradation, is the breakdown of compounds by light. The photolytic degradation of 2,4-D and its esters has been studied, and it is influenced by factors such as pH. The rate of photolysis of 2,4-D esters was found to be faster at a pH of 9.0 than at pH 7.0 or 4.0. However, direct photolysis of 2,4-D in water by sunlight is considered a slow process.

The use of photocatalysts can significantly enhance the degradation of 2,4-D. In the absence of a photocatalyst, photolysis of 2,4-D can still occur, with one study reporting a 37% degradation of the contaminant through this process alone.

The photoproducts of 2,4-D esters in aqueous solutions include chlorohydroxyphenoxyacetic acid esters and 2,4-dichlorophenol. The decomposition of 2,4-D in the presence of water and ultraviolet light can lead to the formation of 2,4-dichlorophenol, 4-chlorocatechol, 2-hydroxy-4-chlorophenoxyacetic acid, 1,2,4-benzenetriol, and eventually, polymeric humic acids. It is plausible that the photolytic degradation of this compound would follow a similar pathway, initiated by the cleavage of the ether bond or transformations of the aromatic ring.

Advanced Analytical Methodologies for Research and Environmental Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For phenoxyacetic acid derivatives like 2-(2,4-Dichlorophenoxy)acetamide, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) and its amide derivatives can be analyzed by GC, they often require derivatization to increase their volatility. nih.govspringernature.com A common approach involves converting the acidic form to a more volatile ester, such as a methyl or 2-chloroethyl ester. nih.gov

Electron Capture Detection (ECD) is a highly sensitive detection method particularly suited for halogenated compounds like this compound, owing to the presence of chlorine atoms in the molecule. nih.govspringernature.com This detector offers excellent sensitivity for trace-level analysis. nih.gov For instance, in the analysis of 2,4-D residues in fresh produce, a method using GC-ECD after derivatization to the 2-chloroethyl ester demonstrated a longer retention time and a better signal-to-noise ratio compared to the methyl ester. nih.gov The limit of quantitation (LOQ) for 2,4-D in human urine has been reported to be as low as 5.00 parts per billion (ppb) using GC with mass selective detection (GC/MSD), a technique that provides even greater specificity than ECD. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. deswater.com A significant advantage of HPLC for analyzing compounds like this compound is that derivatization is often not required. deswater.comnih.gov

Separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.orgunesp.br Ultraviolet (UV) detection is commonly employed, with the wavelength set at a value where the analyte exhibits strong absorbance, often around 230 nm or 280 nm for phenoxyacetic acid derivatives. nih.govsemanticscholar.orgunesp.br The method has been successfully applied to determine 2,4-D in various matrices, including water, soil, and biological samples like rat serum. nih.govsemanticscholar.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) can be in the low µg/L or mg/kg range, depending on the sample matrix and preparation procedure. deswater.comsemanticscholar.orgunesp.br

| Parameter | HPLC-UV Method for 2,4-D Analysis | Reference |

| Column | XDB-C18 | nih.gov |

| Mobile Phase | Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (containing 0.1% formic acid) | nih.gov |

| Detection Wavelength | 230 nm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Retention Time | 4.7 ± 0.3 min | nih.gov |

Integration with Mass Spectrometry (MS) for Comprehensive Identification

For unambiguous identification and confirmation of this compound and its metabolites, the coupling of chromatographic techniques with mass spectrometry (MS) is indispensable. Both GC-MS and LC-MS/MS are powerful tools that provide structural information based on the mass-to-charge ratio of the ionized molecules and their fragments. epa.govtdl.org

In GC-MS analysis, after separation by the gas chromatograph, the analyte molecules are ionized, and the resulting mass spectrum serves as a molecular fingerprint. nih.govepa.gov This is crucial for confirming the identity of a peak, especially in complex matrices where interferences may be present. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. epa.govtdl.org This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves detection limits. epa.gov LC-MS/MS methods have been developed for the direct determination of 2,4-D in challenging matrices like soybean and corn, with recoveries ranging from 86% to 107%. tdl.org

Sample Preparation and Derivatization Protocols for Enhanced Analysis

Effective sample preparation is a critical step to isolate the analyte of interest from the sample matrix and to remove interfering substances. The choice of sample preparation technique depends on the nature of the sample (e.g., water, soil, biological fluid) and the analytical method to be used.

For water samples, solid-phase extraction (SPE) is a common technique used to pre-concentrate the analyte and clean up the sample. epa.gov Oasis MCX cartridges, which have mixed-mode cation exchange and reversed-phase properties, can be used for this purpose. epa.gov Another approach is salting-out assisted liquid-liquid extraction (SALLE), where a high concentration of salt is added to the aqueous sample to promote the transfer of the analyte into an organic solvent. deswater.com

For soil and sediment samples, extraction with an organic solvent is typically performed. semanticscholar.orgunesp.br The sample may first be acidified to ensure the analyte is in its non-ionized form, which is more readily extracted into an organic solvent like dichloromethane (B109758) or acetonitrile. unesp.br Techniques like sonication or modified Soxhlet extraction can be employed to improve extraction efficiency. unesp.brnih.gov

As mentioned earlier, derivatization is often necessary for GC analysis of this compound and related compounds to increase their volatility. nih.govspringernature.com A common derivatizing agent is diazomethane, which converts the carboxylic acid group to a methyl ester. researchgate.net However, due to the hazards associated with diazomethane, alternative reagents like boron trichloride/2-chloroethanol have been investigated to form 2-chloroethyl esters, which also provide good chromatographic and detection characteristics. nih.gov For GC analysis of urine samples, derivatization to form pentafluorobenzyl esters has also been reported. springernature.com

Spectroscopic Techniques for Molecular Confirmation and Quantification (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within a molecule. spectrabase.commdpi.com

In the ¹H NMR spectrum of a compound like 2-(2,4-Dichlorophenoxy)acetic acid, the chemical shifts of the protons provide information about their electronic environment. For example, the protons on the aromatic ring will have distinct chemical shifts depending on their position relative to the chlorine and ether substituents. nih.gov The protons of the methylene (B1212753) group adjacent to the ether oxygen and the amide group will also have characteristic chemical shifts. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal in the spectrum. mdpi.comchemicalbook.com The chemical shifts of the carbon atoms in the aromatic ring, the methylene carbon, and the carbonyl carbon of the amide group can be used to confirm the structure of this compound.

While NMR is primarily a qualitative technique for structural confirmation, it can also be used for quantitative analysis (qNMR) under specific experimental conditions.

Molecular and Microscopic Approaches in Degradation Research

Understanding the degradation of this compound in the environment is crucial for assessing its persistence and potential impact. Microbial degradation is a key process in the breakdown of this and related compounds in soil and water. nih.govnih.gov

Molecular techniques are employed to study the microorganisms and the enzymes involved in the degradation pathways. This can involve isolating and identifying the microbial strains capable of degrading the compound and then studying the specific enzymes and genes responsible for the catabolic process. nih.gov For example, studies on 2,4-D have identified various bacterial and fungal strains that can break it down. nih.gov

Microscopic techniques can be used to visualize the interactions between microorganisms and the compound. Furthermore, in vitro studies using rat hepatocytes have investigated the metabolic activation of 2,4-D to reactive metabolites, such as 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA), and their covalent binding to proteins. nih.gov Such studies provide insights into the molecular mechanisms of potential toxicity. researchgate.net The degradation of these compounds can also be studied under controlled laboratory conditions, such as in subcritical and supercritical water, to understand the chemical transformation processes at elevated temperatures and pressures. researchgate.net

Fluorescence Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Detailed Research Findings: Fluorescence Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. oup.comnih.gov In the context of this compound, qPCR can be used to study its effects on the expression of auxin-responsive genes in target plants. Upon conversion to 2,4-D, the compound would be expected to induce changes in the transcription of genes involved in auxin signaling, transport, and response.

For example, researchers could treat susceptible plants with this compound and then extract RNA from various tissues at different time points. This RNA would be reverse-transcribed into complementary DNA (cDNA), which then serves as the template for qPCR. mdpi.com By using primers specific to known auxin-responsive genes (e.g., members of the AUX/IAA, SAUR, and GH3 gene families), the changes in their expression levels following treatment can be quantified. researchgate.netresearchgate.netnih.gov An upregulation of these genes would provide strong evidence for the auxin-like activity of the compound and its conversion to 2,4-D within the plant. This technique can also be used to compare the gene expression profiles induced by the acetamide (B32628) versus the parent acid, providing insights into the efficiency of the pro-herbicide conversion. mdpi.com

Isotope Tracing for Metabolic Pathway Mapping

Detailed Research Findings: Isotope tracing is a powerful technique used to follow the metabolic fate of a compound within a biological system. nih.govumn.edubiorxiv.org By synthesizing this compound with stable isotopes, such as ¹³C or ¹⁵N, researchers can track its uptake, transport, and breakdown products within the plant.

In a typical experiment, plants would be exposed to the isotopically labeled acetamide. At various time intervals, plant tissues would be harvested, and metabolites would be extracted. biorxiv.org These extracts would then be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the labeled compounds. nih.govresearchgate.net This approach would definitively confirm the hydrolysis of this compound to 2,4-D by detecting the appearance of labeled 2,4-D. Furthermore, it could reveal other potential metabolites, such as glucose esters or amino acid conjugates of 2,4-D, providing a comprehensive map of its metabolic pathway. nih.gov Such studies are crucial for understanding the bioactivation of the pro-herbicide and any potential detoxification mechanisms within the plant. researchgate.netdntb.gov.ua

Scanning Electron Microscopy (SEM) for Morphological Observations

Detailed Research Findings: Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of samples, making it an excellent tool for observing the physical damage caused by herbicides at a cellular level. nih.gov Researchers can use SEM to visualize the effects of this compound on the leaves, stems, and roots of treated plants.

Following treatment with the compound, tissue samples would be carefully prepared, fixed, dried, and coated with a conductive material like gold before being imaged in the SEM. nih.gov The resulting micrographs could reveal a range of morphological changes, such as cell wall disruption, tissue collapse, and abnormal cell proliferation (callus formation), which are characteristic of auxin herbicide damage. researchgate.netresearchgate.net For instance, SEM could show the separation of epidermal cells as lateral roots are abnormally induced to emerge, a known effect of high auxin concentrations. oup.com By comparing the morphology of treated plants to untreated controls, a detailed picture of the herbicidal damage can be constructed. These observations provide visual confirmation of the compound's phytotoxic effects and can help to correlate macroscopic symptoms with cellular-level damage. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Rational Design and Synthesis of Next-Generation Analogues with Tailored Biological Activities

The foundational structure of 2-(2,4-dichlorophenoxy)acetamide serves as a template for the rational design and synthesis of novel analogues with customized biological effects. Researchers are actively exploring the synthesis of new derivatives to enhance their therapeutic potential or herbicidal efficacy. For instance, a series of novel N-nitroacetamide derivatives originating from 2,4-dichlorophenoxyacetic acid (2,4-D) have been synthesized through a multi-step process. researchgate.net These new compounds have demonstrated significant herbicidal activity against both broadleaf and grassy weeds, with some also showing plant growth-regulating properties. researchgate.net

Another approach involves the creation of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com The synthesis of these compounds is achieved by the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide. mdpi.com These derivatives are being investigated as potential anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme. mdpi.com The synthesis of various phenoxyacetamide derivatives, including those incorporating chalcone, indole, and quinoline, is also being pursued to explore a wider range of pharmacological activities, such as antimicrobial, antifungal, and anticancer effects. nih.govresearchgate.net

The process of rational design is crucial in developing these next-generation analogues. rsc.orgnih.gov By understanding the structure-activity relationships, scientists can modify the core molecule to achieve specific biological outcomes. This includes altering substituents on the phenyl ring or modifying the acetamide (B32628) group to influence properties like target binding, bioavailability, and metabolic stability. nih.gov The synthesis of 2,4-dichlorophenoxyacetyl(thio)urea and S-(+)-3-methyl-2-(4-chlorophenyl)butyramide derivatives through reactions like acylation, aminolysis, and esterification has also yielded compounds with promising bioactive properties. researchgate.net

Advanced Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Advanced computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools in the study of this compound and its analogues. These computational approaches provide deep insights into the molecular properties that govern biological activity, guiding the design of more effective and specific compounds.

Density Functional Theory (DFT) methods have been employed to analyze the molecular geometry, conformational possibilities, and vibrational spectra of 2,4-D. mdpi.com These studies have even identified new, more stable conformers than previously reported, highlighting the nuanced structural features that can influence activity. mdpi.com Computational models are also used to predict the behavior of these molecules in different environments. For example, the hydrolysis of 2,4-D in aqueous solutions has been modeled in the gas phase, showing that the reaction is pH-dependent and follows first-order kinetics. researchgate.net

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before they are synthesized, saving time and resources. For instance, QSAR modeling has been applied to new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates to predict their antiproliferative activity. nih.gov Similarly, mathematical modeling based on Fick's second law of diffusion has been used to describe the controlled-release kinetics of 2,4-D from lignin-based formulations. nih.gov This type of modeling is crucial for developing formulations with optimized release profiles. Molecular docking, a key computational technique, is used to predict the binding orientation of small molecules to their protein targets. This has been utilized to study the interaction of 2,4-D derivatives with enzymes like COX-2 and acetohydroxyacid synthase (AHAS), providing insights into their mechanism of action. researchgate.netmdpi.com

Development of Innovative Bioremediation Strategies Based on Microbial Degradation Pathways

The widespread use of herbicides like 2,4-D has led to environmental contamination, prompting the development of innovative bioremediation strategies. nih.gov These strategies leverage the metabolic capabilities of microorganisms to break down these xenobiotic compounds into less harmful substances. scielo.brresearchgate.net

Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated and identified, including species of Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. nih.govresearchgate.net These microbes produce enzymes that catalyze the breakdown of 2,4-D through various biochemical pathways. nih.gov The primary and most well-studied aerobic degradation pathway is encoded by the tfd genes, particularly in Cupriavidus necator JMP134. nih.govresearchgate.net This pathway involves several key enzymatic steps:

tfdA : An α-ketoglutarate-dependent 2,4-D dioxygenase removes the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govresearchgate.net

tfdB : A 2,4-DCP hydroxylase converts 2,4-DCP to dichlorocatechol. nih.govresearchgate.net

tfdC : A chlorocatechol 1,2-dioxygenase cleaves the aromatic ring. nih.govresearchgate.net

tfdD, tfdE, tfdF : Subsequent enzymes further process the intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Researchers are also exploring anaerobic degradation pathways, which are important for contaminated anoxic environments like groundwater. researchgate.net Studies have shown that methanogenic enrichment cultures can biotransform 2,4-D to 4-chlorophenol (B41353) and phenol (B47542). researchgate.net The efficiency of degradation can be influenced by the initial concentration of the herbicide. researchgate.net

A significant advancement in bioremediation is the use of synthetic biology to create engineered microorganisms with enhanced degradation capabilities. For example, Escherichia coli has been engineered with a reconstructed complete degradation pathway for 2,4-D. nih.gov This engineered strain can completely degrade 0.5 mM of 2,4-D within 6 hours and can even use it as a sole carbon source. nih.gov Such engineered bacteria show great promise for the rapid and complete remediation of 2,4-D contamination in natural water and soil. nih.gov The dynamics of microbial communities in contaminated soils are also being studied to understand how they respond to and degrade herbicides over time. frontiersin.org

Exploration of Novel Biochemical Targets and Signaling Pathways

Research into this compound and its parent compound, 2,4-D, is expanding to uncover novel biochemical targets and the signaling pathways they influence. While the primary mode of action for 2,4-D as a herbicide is mimicking the plant hormone auxin, leading to uncontrolled growth and death in dicotyledonous plants, the molecular intricacies are still being unraveled. orst.edumt.govmdpi.com

The TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) auxin-mediated signaling pathway is a key player in the action of 2,4-D. nih.gov Studies have shown that not only 2,4-D but also its amide-linked metabolite, 2,4-D-glutamate, can inhibit plant growth through this pathway. nih.govnih.gov These metabolites, such as 2,4-D-glutamate and 2,4-D-aspartate, are reversible forms that can be converted back to free 2,4-D, indicating a complex homeostatic regulation within the plant. nih.govnih.gov The exploration of phytohormone metabolism has identified numerous differentially expressed genes associated with auxin, as well as other hormones like abscisic acid, ethylene, and salicylic (B10762653) acid, that are affected by compounds like 2,4-D. mdpi.com

Beyond its herbicidal effects, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are being investigated for other biological activities, which implies the existence of other biochemical targets. For example, certain derivatives are being explored as anti-inflammatory agents that selectively inhibit the COX-2 enzyme. mdpi.com Other research is focused on their potential as anticancer agents. nih.gov The investigation of N-nitroacetamide derivatives derived from 2,4-D has suggested that acetohydroxyacid synthase (AHAS) might be a primary target site for these compounds. researchgate.net

In non-target organisms, studies have pointed to various toxicological effects, suggesting interactions with multiple cellular pathways. orst.edumdpi.com Observed effects on the kidney, thyroid, and reproductive organs in animal studies indicate that 2,4-D and its derivatives can have off-target effects. orst.educdc.gov The mechanisms behind these toxicities are thought to involve dose-dependent cell membrane damage and interference with cellular metabolism, including the uncoupling of oxidative phosphorylation. orst.edu Understanding these alternative targets and pathways is crucial for both designing more selective herbicides and for assessing the potential therapeutic or toxicological profiles of novel analogues.

Refinement and Development of Ultra-Trace Analytical Methods

The detection of this compound and its related compounds at ultra-trace levels in various environmental and biological matrices is critical for monitoring and regulatory purposes. nih.govepa.gov This has driven the continuous refinement and development of highly sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have become the gold standard for analyzing phenoxyacetic acid herbicides and their transformation products. nih.goveconference.io These methods offer excellent sensitivity and selectivity, allowing for the detection of these compounds at concentrations well below the maximum limits set by regulatory bodies like the European Union. nih.govwaters.com For instance, a UHPLC-MS/MS method has been developed with a limit of detection (LOD) ranging from 0.00008 to 0.0047 µg·L⁻¹ for 18 different analytes. nih.gov This enables the analysis of a wide range of phenoxyacetic acid herbicides and their transformation products, such as 2,4-dichlorophenol (DCP), in a single run. nih.govepa.gov

Sample preparation techniques are also being optimized to improve efficiency and reduce solvent use. Direct injection of water samples into the LC-MS/MS system minimizes sample handling and allows for rapid analysis. econference.io For more complex matrices like soil, methods involving acidification, solvent extraction with ultrasonication, and cleanup steps using solid-phase extraction (SPE) are employed. nih.gov

Gas chromatography (GC) coupled with detectors like the electron capture detector (ECD) or mass spectrometry (GC/MS) is another powerful technique, particularly after derivatization of the acidic herbicides to their methyl esters. epa.goveconference.io To ensure the reliability of results, compound identity is often confirmed using a second analytical technique or a different chromatographic column. epa.gov

Other analytical approaches include immunoassays, such as fluorescence polarization immunoassay (FPIA), which offer rapid and sensitive detection. A new tracer has been developed for an FPIA of 2,4-D with a detection limit of 10 ng/mL. publichealthtoxicology.com Thin-layer chromatography followed by photometric determination has also been used for the analysis of phenoxyacetic herbicide residues in biological materials. nih.gov The ongoing development of these ultra-trace analytical methods is essential for environmental monitoring, food safety, and toxicological studies. scilit.com

Q & A

Q. What are the key synthetic routes for 2-(2,4-dichlorophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. Two primary methods are documented:

- Route 1 : Reacting 2-chloroacetamide with 2,4-dichlorophenol in acetonitrile using K₂CO₃ as a base (room temperature, 24 hours) .

- Route 2 : Condensing 2,4-dichlorophenol with chloroacetamide derivatives under acidic conditions (methanol, H₂SO₄, reflux for 4 hours) .

Optimization involves adjusting solvent polarity (acetonitrile vs. methanol), base strength (K₂CO₃ vs. H₂SO₄), and reaction time. TLC monitoring is critical to track completion. Post-synthesis, purification via recrystallization (ethanol) or column chromatography improves yield .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms structure via proton environments (e.g., δ 7.39 ppm for aromatic protons, δ 4.55 ppm for acetamide CH₂ groups) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions) .

- UV-Vis : Assesses electronic transitions for photochemical studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Structural Modifications : Synthesize analogs by varying substituents (e.g., N-alkylation with piperonylamine or fluorophenyl groups) to test inhibitory effects .

- Bioassays : Use in vitro enzyme inhibition assays (e.g., caspase-7 inhibition via fluorogenic substrates like Ac-DEVD-AFC) .

- Molecular Docking : Predict binding modes using software like AutoDock, referencing crystallographic data .

Example: Replacing the acetamide chain with pentanamide (yield: 15%) reduced Pseudomonas aeruginosa inhibition compared to methylbutanoic acid derivatives (yield: 89%) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity or synthesis yields)?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., 53% yield with piperonylamine vs. 15% with pentanamide due to steric hindrance) .

- Bioactivity Variability : Validate assays using positive controls (e.g., DICA for caspase-7) and replicate experiments under standardized conditions .

- Analytical Cross-Check : Confirm purity via HPLC and correlate with bioactivity to rule out impurities .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., peroxides) and metals .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration .

Q. How can environmental persistence or toxicity be assessed?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track hydrolysis products in aqueous buffers (pH 4–9) .

- Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests, comparing EC₅₀ values with structurally related herbicides (e.g., 2,4-D) .

Q. What advanced techniques elucidate intermolecular interactions in crystallography?

- Methodological Answer :

- Hydrogen-Bond Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to map N–H···O and C–H···O networks .

- Thermal Analysis : DSC/TGA data correlate stability with packing density (e.g., melting points: 117–119°C for piperonylamine derivatives) .

Q. How do cross-reactivity studies with auxin analogs inform plant biology applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.